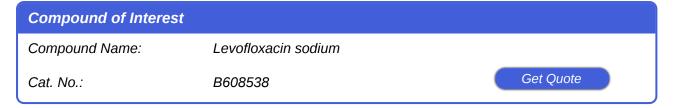


Development of a validated UPLC method for Levofloxacin analysis.

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An Application Note and Protocol for the Validated UPLC Analysis of Levofloxacin

Abstract

This document details a validated, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and accurate quantification of Levofloxacin in pharmaceutical dosage forms. The isocratic reverse-phase method provides a short runtime, making it suitable for high-throughput analysis in quality control and research settings. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable analytical methods are crucial for determining its content in pharmaceutical formulations, ensuring product quality and therapeutic efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption.[1] This application note provides a comprehensive protocol for a stability-indicating UPLC method developed and validated for the analysis of Levofloxacin hemihydrate.[3][4] The method is capable of separating Levofloxacin from its degradation products, confirming its utility for stability studies.[5][6]



Instrumentation and Materials

- Instrumentation: UPLC system with a photodiode array (PDA) detector or UV detector.
- Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μm) or equivalent.[3][4]
- Chemicals and Reagents:
 - Levofloxacin Hemihydrate Reference Standard.[3]
 - HPLC grade Acetonitrile.[3]
 - Potassium Dihydrogen Phosphate (KH2PO4).
 - Triethylamine.[3][4]
 - Orthophosphoric Acid.[3][4]
 - High-purity water.[4]
 - Levofloxacin tablets (e.g., 500 mg).[3]
 - Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide for forced degradation studies.
 [3][5]

Chromatographic Conditions

The UPLC system is configured with the following parameters for the analysis of Levofloxacin.



Parameter	Condition
Mobile Phase	Acetonitrile : Buffer (23:77 v/v)*
Column	ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 μm)[3][4]
Flow Rate	0.400 mL/min[3][4]
Detection Wavelength	294 nm[3][4]
Column Temperature	40°C[7]
Injection Volume	2 μL[1]
Run Time	4 minutes[3][4]

^{*}Buffer Preparation: 20 mM KH2PO4 with 1 mL of Triethylamine per liter of water, with the pH adjusted to 2.5 using orthophosphoric acid.[3][4]

Experimental ProtocolsPreparation of Standard Solutions

- Primary Stock Solution (500 µg/mL): Accurately weigh 25 mg of Levofloxacin hemihydrate
 reference standard and transfer it to a 50 mL volumetric flask.[3] Add approximately 25 mL of
 water and sonicate for 10 minutes to dissolve.[3] Make up the volume to the mark with water.
 [3]
- Working Standard Solution (50 µg/mL): Transfer 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[3]

Preparation of Sample Solutions (from Tablets)

- Weigh and crush at least 20 tablets to obtain a fine, homogeneous powder.[2]
- Transfer a quantity of the powder equivalent to 25 mg of Levofloxacin into a 50 mL volumetric flask.[3]
- Add about 25 mL of water, shake for 10 minutes, and sonicate for 15 minutes.



- Allow the solution to cool to room temperature and filter it through a suitable filter paper (e.g., Whatman No. 41).[3]
- Make up the volume of the combined filtrate to the 50 mL mark with water to create a sample stock solution (500 μ g/mL).[3]
- Transfer 5 mL of this sample stock solution to a 50 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 50 μ g/mL.[3]

Method Validation Protocols & Results

The developed method was validated according to ICH guidelines.[3][6]

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	NMT 2.0	1.25[2]
Theoretical Plates	NLT 2000	11957[2]
% RSD of Peak Area	NMT 2.0% (for 6 injections)	< 1.0%

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Levofloxacin.[3][6] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][4]

Protocol:

- Acid Hydrolysis: Reflux with 5.0 M HCl for 12 hours.[6]
- Base Hydrolysis: Reflux with 5.0 M NaOH for 12 hours.
- Oxidative Degradation: Treat with 30% H2O2 for 5 minutes in a water bath.[6]



- Thermal Degradation: Expose to heat at 105°C for 72 hours.[6]
- Photolytic Degradation: Expose to UV light as per ICH Q1B guidelines.

In all stress conditions, degradation products did not interfere with the main Levofloxacin peak, proving the method's specificity.[3][5]

Linearity

The linearity of the method was evaluated over a concentration range of 0.5–80 µg/mL.[3][4]

Parameter	Result
Concentration Range	0.5–80 μg/mL[3][4]
Correlation Coefficient (r²)	> 0.999[3]

Accuracy (Recovery)

Accuracy was determined by the percent recovery of known amounts of Levofloxacin spiked into a placebo matrix. The study was performed at three concentration levels.

Concentration Level	% Recovery
80%	99.77% - 101.55%[3][4]
100%	99.77% - 101.55%[3][4]
120%	99.77% - 101.55%[3][4]

The percentage RSD for replicate sets was less than 2%, indicating high accuracy.[3]

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).



Precision Type	Parameter	Result
Repeatability (Intra-day)	% RSD	< 2%
Intermediate Precision (Interday)	% RSD	< 2%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result
LOD	0.1 μg/mL[3][4]
LOQ	0.5 μg/mL[3][4]

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the method parameters.

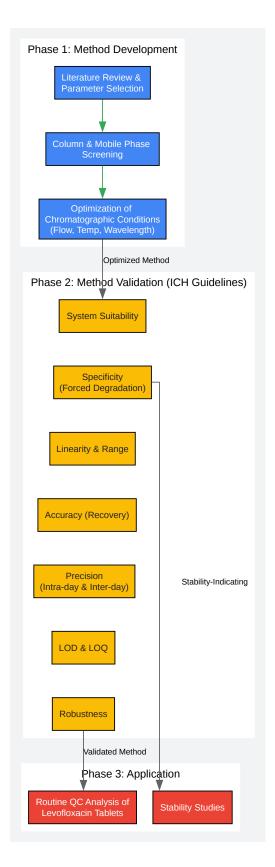
Parameter Varied	Result
Flow Rate (± 0.04 mL/min)	No significant impact on results
Mobile Phase Composition (± 2%)	No significant impact on results
pH of Buffer (± 0.2)	No significant impact on results

The method remained unaffected by these minor changes, demonstrating its reliability for routine use.[3]

Workflow Visualization



The following diagram illustrates the overall workflow for the development and validation of the Levofloxacin UPLC method.





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Workflow for UPLC Method Development and Validation.

Conclusion

A simple, rapid, sensitive, and reliable stability-indicating UPLC method for the quantitative analysis of Levofloxacin in pharmaceutical tablets has been successfully developed and validated.[3][4] The method's short run time of 4 minutes allows for efficient analysis, making it highly suitable for routine quality control testing and stability studies. The validation results confirm that the method is accurate, precise, and robust, adhering to the standards set by ICH guidelines.

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